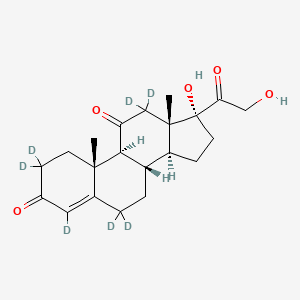

Cortisone-D7

Description

Rationale for Deuterium (B1214612) Labeling in Steroid Science

The use of deuterium, a stable isotope of hydrogen, for labeling steroids has become a cornerstone of modern steroid analysis. nih.gov Deuterated steroids are chemically and functionally almost identical to their non-deuterated counterparts, allowing them to be used as ideal internal standards in quantitative analyses. scioninstruments.comsigmaaldrich.com An internal standard is a compound added in a known amount to samples to correct for variations that can occur during sample preparation, extraction, and analysis. scioninstruments.comsepscience.com

The key advantages of using deuterated steroids as internal standards include:

Similar Physicochemical Properties: Deuterated steroids have very similar retention times and ionization efficiencies to the corresponding unlabeled analytes in chromatographic and mass spectrometric methods. sigmaaldrich.comwikipedia.org

Minimization of Matrix Effects: Biological samples like serum or urine are complex matrices that can interfere with the analysis. Because the deuterated internal standard behaves almost identically to the analyte, it helps to compensate for these matrix effects. sigmaaldrich.com

Improved Accuracy and Precision: By using the ratio of the analyte signal to the internal standard signal for quantification, variations in injection volume and instrument response can be effectively normalized, leading to more accurate and precise measurements. sepscience.commasontechnology.iealfa-chemistry.com

While deuterium labeling is widely used, it is important to consider the stability of the deuterium labels, as they can sometimes be lost through exchange with protons in the surrounding environment, which could compromise the accuracy of the results. sigmaaldrich.com

Overview of Cortisone-D7 as a Research Modality

This compound is a synthetically produced version of the steroid hormone cortisone (B1669442) where seven hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound an invaluable tool in various research applications, particularly in the field of endocrinology and clinical chemistry. thermofisher.cn

Its primary use is as an internal standard for the quantification of endogenous cortisone in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). thermofisher.cnsynnovis.co.uk The mass difference between this compound and natural cortisone allows for their clear separation and accurate measurement by the mass spectrometer. researchgate.net

The table below provides key information about Cortisone and its deuterated analog, this compound.

| Property | Cortisone | This compound |

| Chemical Formula | C₂₁H₂₈O₅ | C₂₁H₂₁D₇O₅ |

| Molecular Weight | 360.44 g/mol nist.gov | Approximately 367.5 g/mol |

| Primary Application | Endogenous steroid hormone nih.gov | Internal standard in mass spectrometry thermofisher.cn |

| Isotopic Label | None | Deuterium (⁷D) |

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.gov

The use of this compound and other deuterated steroids has significantly advanced the ability to conduct precise and reliable measurements of steroid hormones, contributing to a better understanding of their roles in health and disease. nih.govsigmaaldrich.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H28O5 |

|---|---|

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,12,12-heptadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2 |

Clé InChI |

MFYSYFVPBJMHGN-IREIJJQWSA-N |

SMILES isomérique |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@H]3[C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |

Origine du produit |

United States |

Synthetic Strategies and Methodological Advancements for Cortisone D7

Stereoselective Deuteration Approaches for Steroid Nuclei

Achieving stereoselective and regioselective deuterium (B1214612) incorporation into the steroid nucleus is paramount for creating well-defined labeled compounds. This involves controlling not only the position but also the stereochemistry of the deuterium atoms.

Direct Carbon-Hydrogen to Carbon-Deuterium Exchange Methodologies

Direct C-H to C-D exchange offers a pathway to introduce deuterium without requiring pre-functionalization of the steroid. While simple acid-base catalyzed exchange with deuterated solvents (like D₂O or MeOD) can introduce deuterium, it often lacks regioselectivity and can lead to back-exchange, particularly at positions adjacent to carbonyl groups or under specific pH conditions arkat-usa.org. More controlled direct exchange methods often employ transition metal catalysts. For instance, iridium catalysts have been explored for ortho-selective C(sp²)-H deuteration in arenes and heteroarenes snnu.edu.cn. While direct C-H deuteration of the saturated steroid nucleus remains challenging, advancements in catalytic systems are continuously expanding the possibilities for site-specific labeling.

Reductive Deuteration Techniques for Carbonyl Moieties

Reductive deuteration is a well-established method for introducing deuterium, particularly at positions adjacent to carbonyl groups. This typically involves the reduction of a ketone or aldehyde using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). For example, cortisol labeled with deuterium at the C-11 position has been synthesized using reductive deuteration with NaBD₄ nih.gov. This method is effective for introducing deuterium at positions that can be oxidized to carbonyls, such as the C-11 ketone in cortisone (B1669442) precursors, or at positions alpha to carbonyls via enolate intermediates nih.govacs.org. The stereochemical outcome of these reductions can sometimes be controlled, leading to stereoselective deuterium incorporation.

Enantioselective and Regioselective Deuterium Incorporation

Achieving both enantioselectivity and regioselectivity in deuterium labeling is critical for producing molecules with precise isotopic placement. Research has shown that certain catalytic systems can achieve high site selectivity in C-H functionalization reactions without pre-existing directing groups researchgate.netnih.gov. For example, palladium-catalyzed borodeuteride reduction of Δ⁵-unsaturated steroids has been used to achieve stereoselective deuteration at the 4α position researchgate.net. Another approach involves the bromination of Δ⁵-unsaturated steroids followed by catalytic replacement of the bromine with deuterium, which has been shown to yield stably bound deuterium at the C-7 position researchgate.net. Furthermore, advancements in radical chemistry and transition metal catalysis are enabling regioselective deuteration of unactivated C(sp³)-H bonds, offering new avenues for labeling complex molecules like steroids snnu.edu.cnnih.gov.

Advanced Synthetic Methodologies

Beyond traditional batch synthesis, advanced methodologies are being employed to improve the efficiency, selectivity, and sustainability of deuterated steroid synthesis.

Continuous Flow Chemistry Applications in Deuterated Steroid Synthesis

Continuous flow chemistry offers significant advantages for isotopic labeling, including enhanced safety, precise control over reaction parameters, and scalability. Studies have demonstrated the synthesis of deuterated steroid hormones using ultrasound-assisted microcontinuous processes, achieving high selectivity and deuterium incorporation levels researchgate.net. Flow chemistry allows for rapid mixing, efficient heat transfer, and precise control over residence times, which can be crucial for optimizing H-D exchange reactions and minimizing side reactions or degradation.

Ultrasound-Assisted Deuteration Processes

Ultrasound irradiation can significantly enhance the rate and efficiency of various chemical reactions, including H-D exchange processes. The application of sonication has been shown to promote higher levels of deuterium incorporation in certain reactions mdpi.com. For instance, ultrasound-assisted microcontinuous processes have been successfully applied to the synthesis of deuterated steroid hormones, yielding products with high deuterium incorporation and preserved stereochemistry researchgate.net. This technique can activate reagents, improve mass transfer, and create localized high-energy zones that facilitate the deuteration process.

Sample Preparation and Extraction Protocols for Deuterated Steroid Analysis

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach for Steroids

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a versatile and efficient sample preparation technique, widely adopted for the analysis of various chemical compounds, including steroid hormones, across diverse matrices. Its inherent advantages, such as speed, simplicity, cost-effectiveness, and reduced solvent consumption, make it particularly suitable for high-throughput laboratories involved in the analysis of complex samples like biological tissues, food products, and environmental samples dphen1.comphenomenex.blogchromatographyonline.comunito.itsigmaaldrich.comwaters.com. Accurate and reliable quantification of steroid compounds, which are often present at low concentrations and susceptible to matrix effects, critically depends on the use of appropriate internal standards (IS) nih.govnih.gov.

The Role of Internal Standards in Steroid Analysis Internal standards are indispensable tools in quantitative analytical chemistry, especially when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). An ideal internal standard should closely mimic the chemical and physical properties of the target analytes, undergoing similar extraction, cleanup, and ionization processes. Stable isotope-labeled (deuterated) analogues are frequently selected for steroid analysis because their structural similarity to the native compounds ensures comparable behavior during sample preparation and instrumental analysis, thereby effectively compensating for matrix-induced signal suppression or enhancement and variations in sample injection volume nih.govnih.gov.

Cortisone-D7 as an Internal Standard in Steroid Quantification this compound, a deuterated analogue of the naturally occurring steroid hormone cortisone, is recognized as a valuable internal standard for the precise and accurate quantification of cortisone and related steroid compounds. Research employing advanced analytical techniques such as LC/IM/MS and LC-MS/MS has consistently demonstrated the efficacy of this compound (or similar deuterated cortisone variants like d7-cortisone) in achieving reliable measurements. These studies often report high recovery rates, excellent linearity, and low imprecision when this compound is used as an internal standard for cortisone analysis nih.govnih.govresearchgate.net. For instance, studies have shown recovery rates exceeding 80% for steroids when using deuterated internal standards, including this compound, in conjunction with LC/IM/MS nih.gov. Furthermore, LC-MS/MS methods utilizing deuterated standards for cortisol and cortisone have reported linearity up to significant concentrations and low limits of quantification, such as 0.50–0.75 nmol/L for cortisone and cortisol, respectively, with imprecision below 8.9% researchgate.net.

While specific published methodologies detailing the direct application of this compound within a QuEChERS protocol for steroid analysis were not explicitly found in the reviewed literature, the principles governing its use as an internal standard are directly transferable to QuEChERS-based workflows. The QuEChERS method has been successfully adapted for the extraction of a wide array of steroid hormones from various matrices, including animal tissues, sediments, milk, and meat dphen1.comphenomenex.blogchromatographyonline.comwaters.comrsc.org. In these QuEChERS-based steroid analyses, the use of other deuterated steroid analogues as internal standards has been documented, affirming the compatibility of the QuEChERS approach with isotope-labeled internal standards for robust steroid quantification rsc.orgresearchgate.netnih.gov. For example, a study analyzing corticosteroids via QuEChERS and UHPLC-HRMS utilized dexamethasone-D4 as an internal standard, achieving excellent linearity (1–10 μg kg⁻¹) with correlation coefficients exceeding 0.99 researchgate.netnih.gov. This precedent underscores the established practice of employing deuterated steroids as internal standards in QuEChERS methods for steroid analysis, thereby supporting the potential suitability and effectiveness of this compound in similar applications for the precise quantification of cortisone and its related compounds.

Research Findings and Performance Metrics The integration of the QuEChERS sample preparation technique with sensitive detection methods like LC-MS/MS has led to the development of highly effective analytical protocols for steroid determination. Studies employing QuEChERS for the analysis of various steroids have consistently reported strong performance characteristics. For instance, recovery rates for target steroids analyzed using QuEChERS have ranged broadly from 89% to 105%, with relative standard deviations (RSD) typically maintained below 10% phenomenex.blog. Furthermore, these methods have demonstrated the capability to achieve low limits of quantification (LOQ), often in the low ng/g or parts-per-billion (ppb) range, highlighting the sensitivity of these combined approaches phenomenex.blogwaters.comrsc.org. The application of internal standards, such as this compound, in conjunction with QuEChERS is expected to further enhance the accuracy and precision of steroid analyses by effectively mitigating matrix effects and instrumental variability.

Table 1: Representative Performance Metrics for Steroid Analysis using QuEChERS and Internal Standards

| Analyte Group / Internal Standard Used | Matrix | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Recovery (%) | Relative Standard Deviation (RSD %) | Limit of Quantification (LOQ) | Citation(s) |

| Corticosteroids / Dexamethasone-D4 | Liver | QuEChERS/UHPLC-HRMS | 1–10 μg kg⁻¹ | >0.99 | Not Specified | <10 (Implied) | Not Specified | researchgate.netnih.gov |

| Steroids / Unspecified IS | Sediments | QuEChERS/LC-MS/MS | Not Specified | Not Specified | 89–105 | <10 | Low ng/g | phenomenex.blog |

| Steroid Hormones / 5 IS | Milk/Powder | QuEChERS/UPLC-MS/MS | 0.01–2.2 μg kg⁻¹ (LOQ) | ≥0.9955 | 83.8–119.5 | 1.6–12.1 | 0.01–2.2 μg kg⁻¹ | rsc.org |

| Steroids / this compound | Various | LC/IM/MS | R² ≥ 0.994 | ≥0.994 | >80 | Not Specified | Not Specified | nih.gov |

| Cortisol, Cortisone / d4-Cortisol, d7-Cortisone | Saliva | DLLME/HPLC-MS/MS | Up to 3676 nmol/L | Not Specified | Not Specified | <8.9 (Cortisol) | 0.50–0.75 nmol/L | researchgate.net |

Note: While direct studies detailing the use of this compound specifically within a QuEChERS protocol for steroid analysis were not prominently identified in the provided snippets, the table includes performance data from studies that employed QuEChERS for steroid analysis with internal standards, as well as studies that utilized this compound (or similar deuterated analogues) as internal standards for steroid quantification in other analytical contexts. This data serves to illustrate the general principles and expected performance characteristics when employing such internal standards with advanced analytical methods, including those incorporating the QuEChERS sample preparation technique.

Compound List:

this compound (this compound)

Cortisone

Cortisol

Betamethasone

Dexamethasone

Prednisolone

6-methylprednisolone (B1263380)

Triamcinolone

Flumethasone

Beclomethasone

Fluocinolone acetonide

Estrone (E1)

17β-Estradiol (E2)

17α-Ethnylestradiol (EE2)

Estriol (E3)

Equilin (EQ)

Testosterone (Test)

Androstenedione (And)

17α-hydroxyprogesterone

Hydrocortisone

Chemical Synthesis and Characterization

General Synthetic Pathways for Deuterated Steroids

The synthesis of deuterated steroids involves introducing deuterium (B1214612) atoms at specific positions in the steroid backbone. nih.gov There are several general strategies to achieve this, including:

Base-catalyzed exchange: In this method, the steroid is treated with a base in the presence of a deuterium source, such as deuterium oxide (D₂O), to replace exchangeable protons with deuterium. nih.gov

Reduction with deuterated reagents: Ketone functionalities can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific hydroxyl-bearing carbons. nih.gov

Catalytic deuteration: Double bonds within the steroid structure can be saturated with deuterium gas in the presence of a metal catalyst.

The choice of synthetic route depends on the desired location and number of deuterium atoms to be incorporated into the molecule. dntb.gov.ua

Structural Verification and Purity Analysis

The successful synthesis of Cortisone-D7 and other deuterated steroids requires rigorous structural verification and purity analysis. The primary techniques used for this purpose are:

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the deuterated compound and to determine the extent of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the positions of deuterium labeling by observing the disappearance of proton signals at the deuterated sites. nih.govhmdb.ca ¹³C NMR can also provide valuable structural information.

These analytical techniques ensure the identity, purity, and isotopic enrichment of the synthesized this compound, which are critical for its reliable use as an internal standard.

Applications of Cortisone D7 in Mechanistic Enzymology and Metabolic Tracing

Kinetic Isotope Effects (KIEs) in Corticosteroid Biotransformations

The study of kinetic isotope effects (KIEs) is a fundamental approach to understanding the transition states of enzyme-catalyzed reactions. wikipedia.org By comparing the reaction rates of an unlabeled substrate with its isotopically substituted counterpart, such as Cortisone-D7, researchers can infer whether a particular bond to the isotope is broken or altered in the rate-determining step of the reaction. columbia.edulibretexts.org

Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects

Deuterium kinetic isotope effects are categorized as either primary or secondary. A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to deuterium is cleaved in the rate-limiting step of a reaction. libretexts.org This effect arises from the higher zero-point energy of a C-H bond compared to a C-D bond, making the C-H bond easier to break. For corticosteroid biotransformations involving this compound, a primary KIE would be expected if a C-D bond is broken during the slowest step of the enzymatic conversion, for example, in a hydroxylation or dehydrogenation reaction.

Secondary kinetic isotope effects (kH/kD ≠ 1) occur when the deuterium substitution is at a position not directly involved in bond cleavage in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They arise from changes in the vibrational environment of the deuterium atom between the ground state and the transition state, often due to changes in hybridization of the carbon atom to which it is attached. princeton.edu For instance, if the metabolism of this compound involves a change in hybridization at a deuterium-labeled carbon in the transition state, a secondary KIE would be observed.

| Enzymatic Reaction | Position of Deuterium Label | Observed kH/kD | Type of KIE | Mechanistic Implication |

|---|---|---|---|---|

| 11β-Hydroxylation | C11 | 3.5 | Primary | C-H bond cleavage at C11 is part of the rate-limiting step. |

| A-ring reduction | C1, C2 | 1.2 | Secondary | Change in hybridization at C1 or C2 in the transition state. |

Application of KIEs to Steroid Hydroxylases and Reductases

The metabolism of cortisone (B1669442) is heavily reliant on the action of steroid hydroxylases and reductases. nih.govfrontiersin.org These enzymes play critical roles in the biosynthesis and catabolism of corticosteroids. mdpi.com Kinetic isotope effect studies using this compound can provide detailed insights into the mechanisms of these enzymes.

For steroid hydroxylases , which are often cytochrome P450 enzymes, the reaction mechanism typically involves the abstraction of a hydrogen atom. researchgate.net If this hydrogen abstraction is the rate-limiting step, a large primary KIE would be expected when a deuterium atom is at the position of hydroxylation.

For steroid reductases , which catalyze the addition of hydrogen atoms to double bonds, KIEs can help to elucidate the sequence of events in the catalytic cycle. For instance, in the reduction of the A-ring of cortisone, the use of deuterated cofactors (e.g., NADPH-d) in conjunction with unlabeled cortisone, or the use of this compound with unlabeled cofactors, can help to determine the timing of proton and hydride transfers.

Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule through complex biochemical networks. nih.govnih.gov By introducing a labeled compound like this compound into a biological system, researchers can track the appearance of the deuterium label in downstream metabolites. This allows for the unambiguous mapping of metabolic pathways and the quantification of metabolic fluxes.

In Vitro and In Vivo Metabolic Fate Tracking of Cortisone Analogues

The metabolic fate of cortisone can be investigated in both in vitro and in vivo settings using this compound.

In in vitro studies, this compound can be incubated with isolated enzymes, cell cultures, or tissue homogenates to identify the direct products of specific enzymatic reactions. nih.govnih.gov By analyzing the reaction mixture using techniques like mass spectrometry, metabolites that have incorporated the deuterium label can be identified, thus confirming the metabolic pathway.

In in vivo studies, this compound can be administered to a living organism, and biological samples such as blood, urine, or tissue biopsies can be collected over time. nih.gov The analysis of these samples for deuterated metabolites provides a dynamic view of the absorption, distribution, metabolism, and excretion of cortisone and its derivatives in a whole-organism context.

| Metabolite | Deuterium Labeling Pattern | Biological Matrix | Metabolic Pathway Implicated |

|---|---|---|---|

| Hydrocortisone-D6 | Loss of one deuterium | Plasma | 11β-Hydroxysteroid dehydrogenase activity |

| Tetrahydrothis compound | Retention of all seven deuteriums | Urine | A-ring reduction |

| 20β-Dihydrothis compound | Retention of all seven deuteriums | Liver tissue | 20β-Hydroxysteroid dehydrogenase activity |

Differentiation of Endogenous and Exogenous Steroid Pools Using Deuterated Standards

A significant challenge in steroid hormone research and clinical endocrinology is distinguishing between the body's own (endogenous) production of a hormone and that which has been administered externally (exogenous). nih.gov Deuterated steroids like this compound are invaluable for this purpose. Because this compound has a different mass than endogenous cortisone, it can be readily distinguished by mass spectrometry.

By administering a known amount of this compound and measuring the ratio of the deuterated to the undeuterated cortisone and its metabolites in biological fluids, it is possible to accurately quantify the contribution of both endogenous and exogenous sources to the total steroid pool. researchgate.net This methodology is crucial for studies on adrenal gland function, the pharmacokinetics of corticosteroid drugs, and in anti-doping analyses. nih.gov

Metabolic Flux Analysis with Stable Isotope-Labeled Corticosteroids

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as this compound, is central to these investigations. By introducing a labeled substrate into a biological system, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. This provides a dynamic view of metabolic pathways, allowing for the quantification of flux through specific enzymatic reactions and the identification of branch points and bottlenecks in metabolic networks.

In the context of corticosteroid metabolism, stable isotope-labeled compounds like deuterated cortisone are invaluable for studying the intricate enzymatic processes that govern their synthesis, interconversion, and catabolism. nih.gov A key enzyme in this process is 11β-hydroxysteroid dehydrogenase (11β-HSD), which exists in two isoforms. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, while 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone. The balance of these activities is crucial for regulating local glucocorticoid concentrations in various tissues.

The use of deuterated tracers allows for the precise quantification of the rates of these reactions in vivo. For instance, by administering a deuterated form of cortisone, researchers can measure the rate of its conversion to deuterated cortisol, providing a direct measure of 11β-HSD1 reductase activity. endocrine-abstracts.org This approach has been instrumental in understanding how the activity of this enzyme is altered in various physiological and pathological states, such as obesity and metabolic syndrome.

Detailed Research Findings:

A study designed to measure cortisone production in vivo utilized a d2-cortisone (d2E) stable isotope tracer. The study involved both in vitro and in vivo experiments to validate the tracer and quantify metabolic parameters. In vitro, HEK293 cells transfected with human 11β-HSD1 were incubated with either unlabeled cortisone (E) or d2-cortisone (d2E). The production rates of cortisol (F) and d2-cortisol (d2F) were then compared to assess for any kinetic isotope effects. In vivo, the pharmacokinetics of d2E were determined in healthy male volunteers following a bolus injection, and the whole-body cortisone production rate was calculated from the steady-state infusion of the tracer. endocrine-abstracts.org

The results from this study provided valuable insights into cortisone metabolism. The in vitro experiments showed a time-dependent production of d2F from d2E, and importantly, no significant primary isotope effect was observed on the enzyme kinetics. endocrine-abstracts.org The in vivo data allowed for the calculation of the half-life, volume of distribution, and whole-body production rate of cortisone. endocrine-abstracts.org

Interactive Data Table: In Vivo Pharmacokinetics and Production Rate of Deuterated Cortisone

Below is a data table summarizing the findings from a study using d2-cortisone to measure cortisone production in healthy men. endocrine-abstracts.org

| Parameter | Value | Unit |

| Tracer | d2-Cortisone (d2E) | - |

| Half-life (t1/2) | 48.9 | min |

| Volume of Distribution (Vd) | 39.5 | L |

| Whole Body Production Rate | 21.5 ± 5.1 | nmol/min |

| Clearance | 0.27 | L/min |

This data demonstrates the utility of stable isotope-labeled corticosteroids in quantifying key metabolic parameters. The measured production rate of cortisone is comparable to previous estimates, validating the use of this tracer for metabolic flux analysis. endocrine-abstracts.org Such studies provide a quantitative framework for understanding the dynamics of corticosteroid metabolism and how it is regulated in health and disease.

Investigation of Hydrogen/Deuterium Exchange Phenomena in Steroid Metabolism

The study of hydrogen/deuterium (H/D) exchange provides critical insights into the mechanisms of enzymatic reactions and the dynamics of substrate-enzyme interactions. In the context of steroid metabolism, investigating H/D exchange phenomena with deuterated substrates like this compound can reveal details about the stereochemistry of enzymatic reactions and the stability of deuterium labels at specific molecular positions.

The enzymes involved in steroid metabolism often catalyze reactions that involve the abstraction or addition of hydrogen atoms. When a deuterated substrate is used, the fate of the deuterium atom can provide clues about the reaction mechanism. For example, if a deuterium atom is removed from the substrate during the reaction, it indicates that the C-D bond is cleaved in the rate-determining step, a phenomenon known as a primary kinetic isotope effect. The magnitude of this effect can provide information about the transition state of the reaction.

Furthermore, the stability of deuterium labels on the steroid nucleus is a critical consideration in metabolic tracing studies. H/D exchange can occur non-enzymatically under certain physiological conditions, or it can be catalyzed by enzymes. Understanding the extent and location of H/D exchange is essential for the correct interpretation of data from metabolic flux analysis studies.

Detailed Research Findings:

Research into the synthesis and metabolism of deuterated corticosteroids has provided valuable information on H/D exchange phenomena. For instance, the synthesis of cortisol labeled with four deuterium atoms ([9,11,12,12-2H4]cortisol) involves a hydrogen-deuterium exchange reaction as a key step. nih.gov The stability of these labels during metabolic transformations is of significant interest.

A crucial example of H/D exchange in steroid metabolism is observed in the action of 11β-HSD enzymes. When [9,11,12,12-2H4]cortisol (d4F) is metabolized by 11β-HSD2, the enzyme that converts cortisol to cortisone, the deuterium atom at the 11α-position is specifically removed, resulting in the formation of d3-cortisone (d3E). nih.govnih.gov This observation provides direct evidence for the stereospecific nature of the enzymatic dehydrogenation at the C11 position. The resulting d3-cortisone can then be used as a substrate for the reverse reaction catalyzed by 11β-HSD1, which would produce d3-cortisol. This elegant experimental design allows for the specific measurement of the unidirectional 11β-hydroxy dehydrogenation rate. nih.gov

Interactive Data Table: H/D Exchange in the Metabolism of Deuterated Cortisol

The following table illustrates the specific H/D exchange that occurs during the interconversion of deuterated cortisol and cortisone, as investigated in studies of 11β-HSD activity. nih.govnih.gov

| Substrate | Enzyme | Product | Deuterium Exchange |

| [9,11,12,12-2H4]Cortisol (d4F) | 11β-HSD2 | [9,12,12-2H3]Cortisone (d3E) | Loss of one deuterium atom at the C11 position |

| [9,12,12-2H3]Cortisone (d3E) | 11β-HSD1 | [9,12,12-2H3]Cortisol (d3F) | No exchange of the remaining deuterium atoms |

This specific loss of a deuterium atom serves as a powerful tool to dissect the individual activities of the 11β-HSD isoforms in vivo. By tracing the appearance of d3-cortisone from d4-cortisol, researchers can specifically quantify the rate of cortisol inactivation by 11β-HSD2. This level of mechanistic detail is only achievable through the use of specifically labeled isotopic tracers and highlights the importance of understanding H/D exchange phenomena in the study of steroid metabolism.

Spectroscopic Characterization and Structural Elucidation of Cortisone D7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

NMR spectroscopy is the most powerful and definitive method for the structural elucidation of deuterated molecules. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about molecular structure, connectivity, and the isotopic composition at specific sites.

Proton Nuclear Magnetic Resonance (¹H NMR) is a fundamental technique for confirming deuteration by observing the absence of signals. Since deuterium (B1214612) (²H) has a different gyromagnetic ratio and resonates at a completely different frequency from protium (B1232500) (¹H), deuterium atoms are "silent" in a standard ¹H NMR spectrum.

The analysis involves a direct comparison between the ¹H NMR spectrum of native Cortisone (B1669442) and that of Cortisone-D7. In the spectrum of this compound, the proton signals corresponding to the sites of deuterium substitution will be either entirely absent or significantly diminished in intensity. The degree of deuteration can be quantified by integrating the remaining proton signals against a non-deuterated signal within the molecule or an internal standard of known concentration. For example, if a specific methylene (B1212753) group (-CH2-) is targeted for deuteration to a -CD2- group, the corresponding multiplet in the ¹H NMR spectrum would disappear. The disappearance of seven specific proton resonances from the spectrum of this compound would confirm the successful synthesis of the target molecule.

Table 1: Comparison of Representative ¹H NMR Chemical Shifts for Cortisone and Expected Observations for this compound Note: The positions of deuteration in "this compound" can vary. This table assumes hypothetical deuteration at seven specific non-exchangeable C-H positions for illustrative purposes. Actual spectra will depend on the specific isotopologue.

| Proton Position | Cortisone Approx. Chemical Shift (ppm) | Expected Observation in this compound Spectrum (Hypothetical) |

|---|---|---|

| H-4 | 5.7 | Signal Present |

| H-18 (CH₃) | 0.6 | Signal Present |

| H-19 (CH₃) | 1.4 | Signal Present |

| H-21a, H-21b | 4.2, 4.7 | Signal Absent or Reduced |

| H-2a, H-2b | 2.4, 2.5 | Signal Absent or Reduced |

| H-6a, H-6b | 2.1, 2.5 | Signal Absent or Reduced |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is used to verify that the underlying carbon skeleton of the steroid remains intact after the deuteration process. The ¹³C NMR spectrum of this compound is expected to be very similar to that of unlabeled Cortisone, with two key differences observed at the deuterated carbon centers.

First, carbons directly bonded to deuterium (C-D) exhibit an isotopic shift, typically appearing slightly upfield (at a lower chemical shift) compared to their C-H counterparts. Second, the signal for a deuterated carbon is split into a multiplet due to one-bond C-D coupling (¹J_C-D). A carbon bonded to a single deuterium (-CD) will appear as a 1:1:1 triplet, while a -CD₂ group will appear as a 1:2:3:2:1 quintet. Furthermore, these signals will have a significantly lower intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons, a phenomenon that typically increases the signal intensity of protonated carbons.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously pinpointing the locations of deuterium atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon nuclei with their directly attached protons via one-bond couplings. In the HSQC spectrum of this compound, the seven carbon atoms that have been deuterated will not show a correlation cross-peak. columbia.edu The absence of a signal at a specific carbon's chemical shift is definitive proof of deuteration at that position. pressbooks.pub

While ¹H NMR confirms deuteration by the absence of signals, Deuterium Nuclear Magnetic Resonance (²H or D-NMR) provides direct evidence by observing the deuterium nuclei themselves. wikipedia.org This technique is a powerful tool for the analysis of highly deuterium-enriched compounds. sigmaaldrich.com

In a D-NMR experiment, only the deuterium atoms are detected, resulting in a much simpler spectrum where each unique deuterated position gives rise to a distinct signal. sigmaaldrich.com The chemical shifts in a D-NMR spectrum are virtually identical to the chemical shifts of the protons they replaced in the ¹H NMR spectrum. sigmaaldrich.com This allows for straightforward assignment of the deuterium signals by referencing the assigned ¹H NMR spectrum of the parent compound. Crucially, under appropriate experimental conditions, the integration of the signals in a D-NMR spectrum is quantitative, providing a direct measure of the deuterium enrichment at each specific site. sigmaaldrich.com

Infrared (IR) Spectroscopy for Carbon-Deuterium Bond Detection

Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds within a molecule. It serves as a rapid and effective method to confirm the presence of carbon-deuterium (C-D) bonds. The vibrational frequency of a bond is dependent on the bond strength and the masses of the connected atoms.

Due to the greater mass of deuterium compared to protium, the C-D bond vibrates at a lower frequency than a C-H bond. This mass effect leads to a distinct and easily identifiable signal in the IR spectrum. msu.edu The characteristic stretching vibrations for C-H bonds in steroids typically appear in the 2850–3000 cm⁻¹ region. In contrast, the C-D stretching vibration appears in a "clean" window of the spectrum, generally around 2100–2250 cm⁻¹. The appearance of a new absorption band in this region for this compound, which is absent in the spectrum of native Cortisone, provides clear evidence of successful deuteration.

Table 2: Characteristic Infrared Absorption Frequencies for C-H and C-D Bonds

| Bond Type | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (sp³) | Stretching | 2850 - 3000 |

Methodological Considerations and Challenges in Cortisone D7 Research

Potential for Deuterium-Hydrogen Exchange in Analytical Procedures

Deuterium-labeled internal standards (IS) are vital for accurate quantification in LC-MS/MS by compensating for variations in sample preparation, extraction, and ionization. However, the stability of the deuterium (B1214612) label itself can be compromised by hydrogen-deuterium (H/D) exchange, particularly under certain sample preparation conditions.

Impact of Acidic Hydrolysis and Methanolysis on Deuterated Internal Standards

Deuterium atoms, especially those attached to carbon atoms adjacent to carbonyl groups (like in steroids), can be susceptible to exchange with protium (B1232500) (hydrogen) under acidic or basic conditions, or at elevated temperatures mdpi.comnih.gov. Acidic hydrolysis and methanolysis, common steps in sample preparation for steroid analysis, can potentially lead to the loss of deuterium labels from the internal standard if the deuterium atoms are not situated at chemically stable sites nih.govwikipedia.org. This exchange can occur through enolization mechanisms, where acidic conditions facilitate the exchange of hydrogens at activated carbon centers mdpi.comnih.gov. If the deuterium label is lost, the internal standard no longer accurately mirrors the behavior of the analyte, leading to inaccurate quantification lgcstandards.comresearchgate.net. For instance, while specific studies on Cortisone-D7 are limited in the provided search results, general principles of H/D exchange in steroids indicate that deuteration at positions like C-2, C-4, or C-6 of the steroid ring, particularly near carbonyl groups, might be more prone to exchange than deuteration at more stable positions nih.govnih.gov.

Strategies to Mitigate H/D Exchange Artifacts

To prevent or minimize H/D exchange artifacts, careful consideration of sample preparation protocols is essential. Strategies include:

Site-Specific Deuteration: Synthesizing deuterated internal standards with deuterium atoms incorporated at chemically stable positions within the molecule is paramount. For example, deuteration at C-9, C-11, or C-12 positions in cortisol derivatives has been shown to be more stable nih.gov.

Optimized pH and Temperature: Conducting sample preparation steps, especially those involving aqueous or protic solvents, at neutral pH and ambient temperatures can reduce the rate of H/D exchange longdom.org. If acidic or basic conditions are unavoidable, minimizing exposure time and temperature is crucial.

Careful Solvent Selection: The choice of solvents for extraction and chromatography can also influence H/D exchange. While methanolysis is common, understanding its potential impact on specific deuterated standards is important.

Validation and Monitoring: Analytical methods should include validation steps to assess the stability of the deuterium label under the specific assay conditions. This might involve analyzing samples spiked with the deuterated standard after various storage and preparation steps to confirm isotopic integrity.

Selection Criteria for Deuterated Internal Standards in Complex Biological Matrices

Selecting an appropriate deuterated internal standard for complex biological matrices like serum or plasma is critical for accurate LC-MS/MS analysis. Key criteria include:

Structural Similarity: The IS should be structurally identical or highly similar to the analyte, sharing similar physicochemical properties, chromatographic retention times, and ionization efficiencies lgcstandards.comresearchgate.netclinlabint.comcerilliant.com. This ensures that the IS undergoes similar losses or variations during sample preparation and analysis as the analyte.

Isotopic Purity and Labeling: High isotopic purity is necessary to avoid interference from unlabeled analyte present in the IS. The deuterium label should be stable and not prone to exchange, as discussed above nih.govlgcstandards.comcerilliant.com. The number and position of deuterium atoms are important; a sufficient number of deuterium atoms (e.g., four or more) can help ensure a distinct mass difference and potentially reduce the impact of isotope effects mdpi.comnih.govcerilliant.com.

Chromatographic Resolution: The deuterated IS must be chromatographically resolved from the analyte and any potential interfering compounds. While stable isotope-labeled IS are expected to co-elute with the analyte, slight differences in retention can occur, especially with a high degree of deuteration cerilliant.comnih.gov.

Absence in Biological Matrix: The internal standard should ideally not be present in the biological samples being analyzed to avoid confounding results lgcstandards.comchromatographyonline.com.

Matrix Effects: The IS should ideally experience similar matrix effects as the analyte. While deuterated IS are generally good at compensating for matrix effects, their own response can also be affected by the sample matrix clinlabint.comcerilliant.comnih.govresearchgate.netannlabmed.org.

For this compound, an ideal IS would be Cortisone (B1669442) with deuterium atoms incorporated at stable positions, ensuring it behaves identically to endogenous cortisone throughout the analytical process, thereby correcting for variations in extraction, ionization, and detection lgcstandards.comclinlabint.comcerilliant.com.

Future Perspectives and Emerging Directions in Cortisone D7 Research

Integration of Deuterated Steroid Analysis with Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of deuterated steroid analysis with "omics" technologies, particularly metabolomics and fluxomics, represents a powerful strategy for unraveling the complexity of steroid metabolism. In these large-scale studies of metabolites, accurate quantification is paramount. Cortisone-D7 and other deuterated steroids serve as ideal internal standards in mass spectrometry-based platforms. sigmaaldrich.com Their use is critical for overcoming analytical challenges such as ion suppression, signal variability, and matrix effects, which are common in complex biological samples like plasma and urine. sigmaaldrich.com

The application of stable isotope-labeled standards is a cornerstone of targeted and untargeted metabolomics, enabling the precise quantification of steroid hormones and their metabolites. sigmaaldrich.comresearchgate.net This accuracy allows researchers to build comprehensive metabolic profiles, identify novel biomarkers for disease, and better understand the physiological impact of drugs or environmental contaminants. researchgate.net By incorporating deuterated tracers, fluxomics studies can move beyond static snapshots to dynamically map the flow of atoms through steroidogenic pathways, providing unprecedented insights into the rates of synthesis, conversion, and catabolism in vivo. This integrated 'omics' approach is crucial for investigating everything from the microbial degradation of steroids in the environment to the molecular mechanisms of toxicity in humans. nih.govresearchgate.net

| Omics Technology | Role of Deuterated Steroids (e.g., this compound) | Key Advantages |

|---|---|---|

| Metabolomics | Internal standard for absolute quantification of steroid profiles. | Corrects for analytical variability, ion suppression, and extraction efficiency; enhances accuracy and reproducibility. sigmaaldrich.com |

| Fluxomics | Tracer for metabolic pathway analysis. | Enables measurement of dynamic flux and turnover rates of steroid hormones in biological systems. |

| Lipidomics | Internal standard for quantification of steroidal lipids. | Improves accuracy in the analysis of a subclass of lipids, facilitating the study of their roles in cellular processes. sigmaaldrich.com |

Advancements in Automated Synthesis and High-Throughput Deuteration

The increasing demand for deuterated compounds in research and diagnostics has spurred the development of more efficient synthesis methods. Traditional techniques for deuteration often involve hazardous reagents like deuterium (B1214612) gas (D2) or are time-consuming. thalesnano.comthalesnano.com Modern advancements are focused on automation and high-throughput capabilities to accelerate the production of deuterated steroids.

Continuous flow reactors, such as the H-Cube® system, exemplify this progress. thalesnano.comthalesnano.com These instruments can generate deuterium gas in situ from the electrolysis of heavy water (D2O), a much safer and more convenient precursor. thalesnano.com This automated approach allows for precise control over reaction parameters like temperature, pressure, and flow rate, leading to high yields and excellent deuterium incorporation with improved reproducibility. thalesnano.com Furthermore, the development of high-throughput screening platforms, such as those used in Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), incorporates automated sample handling to increase sensitivity and precision. ukri.org Adapting such automated technologies to the synthesis and purification of deuterated steroids will be crucial for meeting future research demands and expanding their accessibility.

| Deuteration Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Conventional Batch Synthesis | Manual, multi-step reactions using reagents like D2 gas or metal deuterides. | Well-established procedures for many compounds. | Time-consuming, potential safety hazards (D2 gas), may have lower yields and reproducibility. thalesnano.comthalesnano.com |

| Automated Continuous Flow Reaction | Uses systems like the H-Cube® to generate D2 from D2O and perform deuteration in a continuous stream. thalesnano.com | Enhanced safety, high reproducibility, precise control of reaction conditions, potential for higher throughput. thalesnano.comthalesnano.com | Requires specialized equipment, initial setup costs. |

| High-Throughput Screening (HTS) | Automated platforms for rapid screening of reaction conditions or deuteration of compound libraries. ukri.org | Massively parallel synthesis, accelerates discovery and optimization. | Primarily developed for other applications (e.g., drug discovery, HDX-MS); adaptation for steroid synthesis is an emerging area. ukri.org |

Development of Novel Deuterium Labeling Reagents for Steroid Derivatization

The strategic introduction of deuterium atoms into a steroid molecule is fundamental to its function as an internal standard. Research continues to yield novel reagents and synthetic strategies for creating specifically labeled steroids. A unified total synthesis route has been developed to prepare 18- and 19-trideuterated versions of key steroids like testosterone, androstenedione, and progesterone (B1679170) using trideuterated methyl iodide (CD3I) as a labeling reagent. nih.govwustl.edu This approach allows for the precise placement of deuterium on methyl groups, which are often less susceptible to back-exchange.

Other methods employ reagents such as sodium borodeuteride and deuterium water for the facile synthesis of labeled steroid diols. researchgate.net More advanced strategies utilize deuterated building blocks in multicomponent reactions (MCRs), enabling the rapid generation of diverse, deuterated drug-like molecules. beilstein-journals.org For analytical purposes, derivatization is often used to improve the ionization efficiency of steroids in mass spectrometry. researchgate.netmdpi.com The development of deuterated versions of these derivatizing agents, such as deuterated Girard's reagent P, allows for isotope dilution quantification. researchgate.net A promising new agent, cyanoacetohydrazide, has been shown to enhance ionization efficiency and could be developed into a deuterated form for novel analytical methods. mdpi.com

| Labeling Reagent/Method | Application in Steroid Synthesis | Example |

|---|---|---|

| Trideuterated Methyl Iodide (CD3I) | Introduces a deuterated methyl group (-CD3) at specific positions. | Synthesis of 18-trideuterated and 19-trideuterated testosterone. nih.govwustl.edu |

| Sodium Borodeuteride (NaBD4) | Reduces ketone groups, introducing a deuterium atom. | Preparation of deuterated steroid 3,6-diols from a dione (B5365651) precursor. researchgate.net |

| Deuterated Aldehydes/Isocyanides | Used in multicomponent reactions (MCRs) to build deuterated molecular scaffolds. | Rapidly produces libraries of deuterated drug-like molecules. beilstein-journals.org |

| Deuterated Derivatization Reagents | Used post-extraction to label the analyte for isotope dilution mass spectrometry. | Deuterated analogues of Girard's reagent P for quantifying steroids in urine. researchgate.net |

Expanding the Scope of Kinetic Isotope Effect Studies in Steroid Biochemistry

The kinetic isotope effect (KIE) is a powerful tool for elucidating enzymatic reaction mechanisms. wikipedia.orgprinceton.edu It relies on the principle that replacing a lighter isotope (like hydrogen) with a heavier one (like deuterium) can slow the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. princeton.edunih.gov Deuterated steroids are invaluable for probing the mechanisms of enzymes central to steroid metabolism, such as the cytochrome P450 (P450) family. nih.gov

By synthesizing a steroid that is deuterated at a specific site of metabolism and comparing its rate of enzymatic conversion to the non-deuterated version, researchers can gain critical information about transition states and rate-limiting steps. nih.gov This knowledge is not purely academic; it has practical applications in drug design. Medicinal chemists can intentionally replace hydrogen with deuterium at metabolically vulnerable positions on a drug molecule to slow its breakdown by P450 enzymes, a strategy that can improve the drug's pharmacokinetic profile. nih.gov Studies have demonstrated this principle by showing an increased metabolic half-life for deuterated compounds in liver microsome assays. beilstein-journals.org As synthetic methods become more refined, allowing for deuteration at any position on the steroid skeleton, the scope and precision of KIE studies in steroid biochemistry will continue to expand.

| Compound ID | Mouse Liver Microsome Half-Life (t1/2, min) | Improvement in Stability |

|---|---|---|

| H-iPr-nicardipine (Non-deuterated) | 8.0 | 77% |

| D-iPr-nicardipine (Deuterated) | 14.2 | |

| H-nimodipine (Non-deuterated) | 2.1 | 23% |

| D-nimodipine (Deuterated) | 2.6 |

Role of this compound in Advancing Steroid Hormone System Research

This compound and its deuterated counterparts are fundamental to advancing our understanding of the entire steroid hormone system. Steroid hormones regulate a vast array of physiological processes, including metabolism, immune function, stress response, and the development of sexual characteristics. wikipedia.orglongdom.orgbritannica.com Research into these areas, and the diagnosis of related disorders like Addison's disease or Cushing's syndrome, depends on the ability to accurately measure endogenous hormone levels. longdom.orgbetterhealth.vic.gov.au

The use of deuterated internal standards in sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized endocrinology research. nih.govnih.gov These "gold standard" methods provide the specificity and precision needed to measure subtle but physiologically significant variations in hormone concentrations. For example, the use of deuterium-labeled androgens enabled the precise measurement of plasma clearance rates, a key parameter for understanding hormone dynamics in both healthy and disease states. nih.gov

By providing the analytical anchor for accuracy, this compound facilitates research across the spectrum of steroid action. It helps scientists build more reliable metabolomic models, conduct more insightful mechanistic studies, and ultimately translate these findings into a better understanding of the complex and interconnected network of steroid hormones that is essential for human health.

Q & A

Q. How to validate the isotopic purity of Cortisone-D7 in experimental setups?

Methodological Answer: Isotopic integrity is critical for deuterated compounds. Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify deuterium incorporation. For synthesis validation, compare spectral data (e.g., H-NMR) with non-deuterated cortisone to confirm deuterium substitution patterns. Store samples in inert conditions to prevent isotopic exchange .

Q. What are the key considerations for integrating this compound into pharmacokinetic studies?

Methodological Answer: Design dose-response experiments with controlled variables (e.g., administration route, solvent compatibility). Use high-performance liquid chromatography (HPLC) paired with MS to track this compound metabolites. Include control groups with non-deuterated cortisone to isolate isotopic effects on absorption and metabolism .

Q. How to ensure reproducibility in this compound-based assays?

Methodological Answer: Document synthesis protocols, including deuterium source (e.g., DO, deuterated reagents) and purification steps. Report analytical thresholds (e.g., ≥98% isotopic purity) and storage conditions. Use standardized statistical models (e.g., ANOVA for inter-group variability) to validate results .

Advanced Research Questions

Q. What statistical models are optimal for analyzing isotopic effects on this compound’s biological activity?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability in longitudinal studies. Use covariate adjustments (e.g., age, metabolic rate) to isolate deuterium-specific effects. For multi-omics integration, employ pathway enrichment analysis to map deuterium-induced metabolic shifts .

Q. How to resolve contradictions in metabolic pathway data between this compound and its non-deuterated counterpart?

Methodological Answer: Conduct replication studies under identical conditions to confirm findings. Use isotope tracing to track deuterium in specific metabolites. Apply contradiction frameworks (e.g., triangulation with in vitro/in vivo models) to differentiate isotopic artifacts from biological variability .

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action studies?

Methodological Answer: Use the PICO framework to structure questions:

Q. How to design multi-omics studies to explore this compound’s systemic impacts?

Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to profile deuterium’s role in glucocorticoid signaling. Use bioinformatics tools (e.g., KEGG pathway analysis) to link isotopic labeling with downstream effects. Validate findings with CRISPR-Cas9 knockouts of target genes .

Data Analysis and Reporting

Q. How to address non-responses or skewed data in this compound surveys (e.g., preclinical trials)?

Methodological Answer: Implement stratified sampling to ensure representative subgroups. Use sensitivity analysis to assess bias from missing data. For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to this compound research involving animal/human models?

Methodological Answer: Adhere to institutional review boards (IRBs) for deuterated compound use. Disclose deuterium’s potential biological impacts (e.g., altered toxicity profiles) in informed consent forms. Publish raw data in repositories like NIH’s FigShare for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.